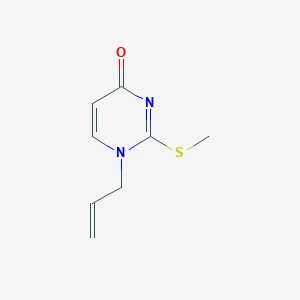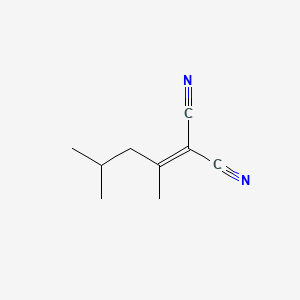
(4-Methylpentan-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpentan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C9H12N2 It is known for its unique structure, which includes a nitrile group and a methylpentan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-ylidene)propanedinitrile typically involves the reaction of 4-methylpentan-2-one with malononitrile in the presence of a base. The reaction proceeds through a condensation mechanism, where the carbonyl group of 4-methylpentan-2-one reacts with the active methylene group of malononitrile, followed by dehydration to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and catalysts may be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylpentan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: A simpler nitrile compound with the formula C3H2N2.
Malononitrile: Another nitrile compound with the formula C3H2N2, used as a building block in organic synthesis.
2-(4-Methylpentan-2-ylidene)malononitrile: A closely related compound with similar structural features.
Uniqueness
(4-Methylpentan-2-ylidene)propanedinitrile is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of a nitrile group and a methylpentan-2-ylidene moiety makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
13134-11-7 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N2/c1-7(2)4-8(3)9(5-10)6-11/h7H,4H2,1-3H3 |
InChI Key |
JZIRXADCEWFWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


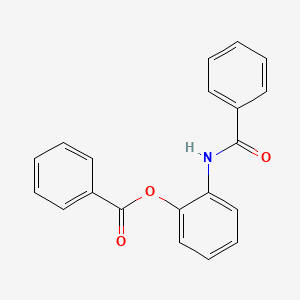
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

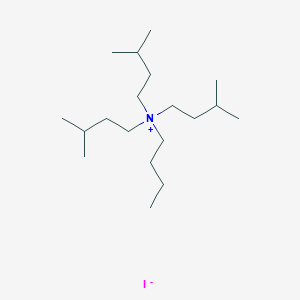
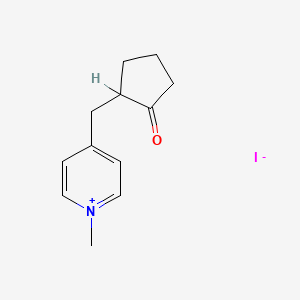
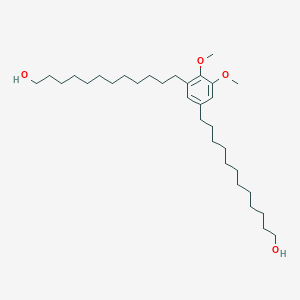
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)

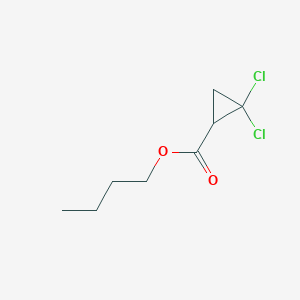
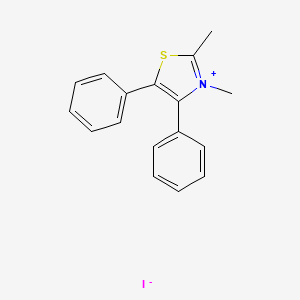
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

